dTAGV-1 is a second-generation heterobifunctional degrader for the dTAG (degradation tag) system, designed for the rapid and selective removal of proteins tagged with the FKBP12F36V mutant protein. Unlike first-generation molecules, dTAGV-1 co-opts the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce proteasomal degradation of the target protein. This compound is supplied as a trifluoroacetic acid (TFA) salt, a form consistent with its use in pivotal in vivo and in vitro characterization studies where purity was confirmed to be greater than 95%. Its primary utility lies in providing precise, temporal control over protein levels, offering a key chemical tool for target validation in complex biological systems, including live animal models.
Substituting dTAGV-1 with its first-generation, cereblon (CRBN)-recruiting analog, dTAG-13, is a critical experimental decision with significant consequences for in vivo studies and research on specific target proteins. dTAGV-1 demonstrates a distinct and improved pharmacokinetic profile, including a longer half-life and greater total exposure, which is essential for maintaining effective compound levels in animal models. Furthermore, some FKBP12F36V-tagged fusion proteins are resistant to degradation by CRBN-based degraders, making the VHL-recruiting mechanism of dTAGV-1 the only viable path to knockdown. Using an alternative salt form or a compound of lower purity than the TFA salt used in foundational studies introduces variability and risks deviating from the well-characterized performance benchmarks. For validating that observed effects are mechanism-specific, substitution with the inactive diastereomer, dTAGV-1-NEG, is required, as it cannot bind VHL and does not induce degradation.
In a direct comparison of pharmacokinetic properties in mice, dTAGV-1 demonstrated a significantly improved profile over the first-generation CRBN-recruiting degrader, dTAG-13. Following a 10 mg/kg intraperitoneal administration, dTAGV-1 exhibited a half-life nearly twice as long and total drug exposure (AUC) approximately three times greater than dTAG-13.
| Evidence Dimension | Pharmacokinetics (Half-life, T1/2; Total Exposure, AUCinf) |
| Target Compound Data | dTAGV-1: T1/2 = 4.43 h; AUCinf = 18,517 hr*ng/mL |
| Comparator Or Baseline | dTAG-13: T1/2 = 2.41 h; AUCinf = 6,140 hr*ng/mL |
| Quantified Difference | 84% longer half-life; 202% greater total exposure |
| Conditions | Mice, 10 mg/kg intraperitoneal (IP) administration. |
This enhanced pharmacokinetic profile allows for more sustained target degradation in vivo, potentially reducing dosing frequency and improving overall efficacy in animal studies.
The choice of E3 ligase recruiter is not trivial, as some target proteins are resistant to degradation via certain pathways. In FKBP12F36V-EWS/FLI-expressing Ewing sarcoma cells, the VHL-recruiting dTAGV-1 induced potent degradation of the fusion protein, leading to diminished cell proliferation. In contrast, the CRBN-recruiting dTAG-13 was ineffective at degrading the same target in this cellular context.
| Evidence Dimension | Degradation of FKBP12F36V-EWS/FLI |
| Target Compound Data | dTAGV-1: Effective degradation and anti-proliferative effects observed. |
| Comparator Or Baseline | dTAG-13: Ineffective at degrading the target protein. |
| Quantified Difference | Qualitative but absolute: provides a degradation capability that dTAG-13 lacks for this specific target. |
| Conditions | EWS502 cells engineered to express FKBP12F36V-EWS/FLI. |
For researchers working with proteins that are not degraded by CRBN-based systems, dTAGV-1 provides a necessary alternative pathway to achieve targeted protein knockdown.
For in vivo studies requiring high compound concentrations, solubility and formulation stability are critical procurement parameters. In a standard vehicle for intraperitoneal injections (5% DMSO, 20% Solutol, saline), dTAGV-1 achieved a maximal stable solubility of 40 mg/kg. This represents a modest but potentially significant improvement over dTAG-13, which reached a maximum of 35 mg/kg in the same formulation.
| Evidence Dimension | Maximal Solubility in IP Formulation |
| Target Compound Data | dTAGV-1: 40 mg/kg |
| Comparator Or Baseline | dTAG-13: 35 mg/kg |
| Quantified Difference | 14.3% higher maximal solubility |
| Conditions | Formulation: 5% DMSO, 20% Solutol (w:v) in 0.9% sterile saline. |
The higher formulation solubility provides a greater margin for achieving high-dose concentrations in animal studies, enhancing experimental design flexibility and reducing the risk of precipitation.
Beyond initial knockdown, the duration of protein degradation is key for assessing biological outcomes. In mice bearing MV4;11 luc-FKBP12F36V cells, dTAGV-1 demonstrated a more sustained pharmacodynamic effect than dTAG-13. Following the final dose in a multi-day regimen, significant degradation was still evident 28 hours later with dTAGV-1, showcasing an improved duration of action compared to its predecessor.
| Evidence Dimension | Duration of In Vivo Degradation |
| Target Compound Data | dTAGV-1: Degradation evident 28 hours after final administration. |
| Comparator Or Baseline | dTAG-13: Less pronounced degradation at the same time point. |
| Quantified Difference | Sustained degradation effect at a later time point where dTAG-13's effect was diminished. |
| Conditions | MV4;11 luc-FKBP12F36V xenograft mouse model, monitored by bioluminescence. |
A longer duration of action means the biological system is under the desired perturbation for a longer period, providing a clearer window to study the consequences of protein loss without frequent redosing.
For animal studies requiring sustained protein knockdown over multiple days, dTAGV-1 is the indicated choice. Its superior pharmacokinetic profile and longer duration of action ensure more stable target suppression, reducing the need for frequent dosing and providing a cleaner experimental window to observe phenotypes.
When a target protein of interest tagged with FKBP12F36V proves resistant to degradation by CRBN-recruiting molecules like dTAG-13, dTAGV-1 provides an essential, alternative mechanism by engaging the VHL E3 ligase, thereby expanding the scope of the dTAG system.
In experiments involving the concurrent use of CRBN-modulating drugs (e.g., immunomodulatory imide drugs or other CRBN-based degraders), dTAGV-1 allows for the independent degradation of an FKBP12F36V-tagged protein without competing for the CRBN ligase, thus avoiding potential substrate competition effects.
The enhanced solubility of dTAGV-1 in standard in vivo formulations makes it more suitable for studies that require pushing dosage to the upper limits to establish efficacy or toxicity profiles, offering greater flexibility in experimental design.